molecular formula C33H63O15S- B12698368 1-(23-(Isotridecyloxy)-3,6,9,12,15,18,21-heptaoxatricos-1-yl) dihydrogen 2-sulphonatosuccinate CAS No. 85371-55-7

1-(23-(Isotridecyloxy)-3,6,9,12,15,18,21-heptaoxatricos-1-yl) dihydrogen 2-sulphonatosuccinate

Cat. No.: B12698368
CAS No.: 85371-55-7
M. Wt: 731.9 g/mol
InChI Key: UCXMJROFGUPJBD-UHFFFAOYSA-M
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Description

1-(23-(Isotridecyloxy)-3,6,9,12,15,18,21-heptaoxatricos-1-yl) dihydrogen 2-sulphonatosuccinate is a complex organic compound with a molecular formula of C33H63O15S. This compound is known for its unique structure, which includes multiple ether linkages and a sulfonate group. It is often used in various industrial and scientific applications due to its surfactant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(23-(Isotridecyloxy)-3,6,9,12,15,18,21-heptaoxatricos-1-yl) dihydrogen 2-sulphonatosuccinate typically involves a multi-step process:

    Esterification Reaction: The initial step involves the reaction of isotridecyl alcohol with ethylene oxide to form isotridecyloxy polyether.

    Sulfonation Reaction: The polyether is then reacted with maleic anhydride to form a maleate ester.

    Sulfonation: The maleate ester undergoes sulfonation with sodium bisulfite to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Using batch reactors for controlled esterification and sulfonation reactions.

    Continuous Flow Reactors: Employing continuous flow reactors for large-scale production to ensure consistent quality and yield.

    Purification: The final product is purified using techniques such as distillation and crystallization to remove impurities.

Chemical Reactions Analysis

Types of Reactions

1-(23-(Isotridecyloxy)-3,6,9,12,15,18,21-heptaoxatricos-1-yl) dihydrogen 2-sulphonatosuccinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of sulfonate esters or amines.

Scientific Research Applications

1-(23-(Isotridecyloxy)-3,6,9,12,15,18,21-heptaoxatricos-1-yl) dihydrogen 2-sulphonatosuccinate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture media to improve cell growth and viability.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism of action of 1-(23-(Isotridecyloxy)-3,6,9,12,15,18,21-heptaoxatricos-1-yl) dihydrogen 2-sulphonatosuccinate involves its surfactant properties. The compound reduces surface tension, allowing it to interact with various molecular targets. It can form micelles, which encapsulate hydrophobic molecules, enhancing their solubility and stability. This property is particularly useful in drug delivery systems, where the compound can improve the bioavailability of hydrophobic drugs.

Comparison with Similar Compounds

Similar Compounds

    Disodium 4-dodecyl 2-sulphonatosuccinate: Another surfactant with similar properties but a different molecular structure.

    Disodium oleamido MIPA-sulfosuccinate: Used in similar applications but has different hydrophobic and hydrophilic balance.

Uniqueness

1-(23-(Isotridecyloxy)-3,6,9,12,15,18,21-heptaoxatricos-1-yl) dihydrogen 2-sulphonatosuccinate is unique due to its multiple ether linkages, which provide enhanced solubility and stability compared to other surfactants. Its ability to form stable micelles makes it particularly valuable in drug delivery and industrial applications.

Properties

CAS No.

85371-55-7

Molecular Formula

C33H63O15S-

Molecular Weight

731.9 g/mol

IUPAC Name

4-hydroxy-1-[2-[2-[2-[2-[2-[2-[2-[2-(11-methyldodecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-1,4-dioxobutane-2-sulfonate

InChI

InChI=1S/C33H64O15S/c1-30(2)11-9-7-5-3-4-6-8-10-12-40-13-14-41-15-16-42-17-18-43-19-20-44-21-22-45-23-24-46-25-26-47-27-28-48-33(36)31(29-32(34)35)49(37,38)39/h30-31H,3-29H2,1-2H3,(H,34,35)(H,37,38,39)/p-1

InChI Key

UCXMJROFGUPJBD-UHFFFAOYSA-M

Canonical SMILES

CC(C)CCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOC(=O)C(CC(=O)O)S(=O)(=O)[O-]

Origin of Product

United States

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